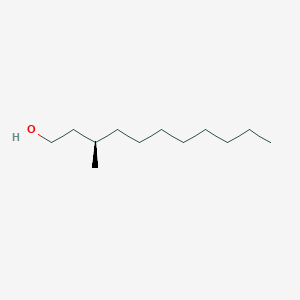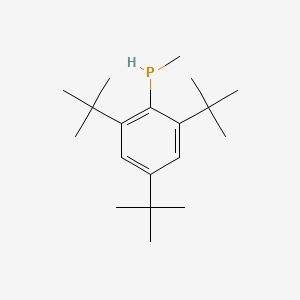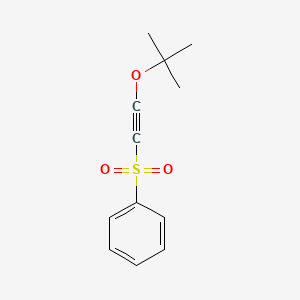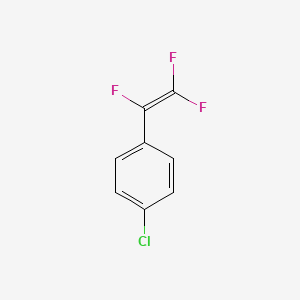
1-Amino-9,10-dihydro-4-(methylamino)-N-((3-methylcyclohexylamino)propyl)-9,10-dioxoanthracene-2-carboxamide monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-9,10-dihydro-4-(methylamino)-N-((3-methylcyclohexylamino)propyl)-9,10-dioxoanthracene-2-carboxamide monoacetate is a complex organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the anthracene core, functionalization of the core with amino groups, and subsequent attachment of the cyclohexylamino and carboxamide groups. Common reagents might include amines, carboxylic acids, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions could target the carbonyl groups in the anthracene core.
Substitution: Substitution reactions might occur at the amino or carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be studied for its potential biological activity, such as its interaction with enzymes or receptors.
Medicine
In medicine, the compound might be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, it could be used in the development of new materials, such as organic semiconductors or dyes.
Mécanisme D'action
The mechanism of action would depend on the specific application but could involve interactions with molecular targets such as proteins, DNA, or cell membranes. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide
- 1-Amino-9,10-dihydro-4-(methylamino)-N-(cyclohexylamino)propyl-9,10-dioxoanthracene-2-carboxamide
Uniqueness
The uniqueness of 1-Amino-9,10-dihydro-4-(methylamino)-N-((3-methylcyclohexylamino)propyl)-9,10-dioxoanthracene-2-carboxamide monoacetate might lie in its specific functional groups and their arrangement, which could confer unique chemical and biological properties.
Propriétés
| 84522-19-0 | |
Formule moléculaire |
C28H36N4O5 |
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
acetic acid;1-amino-4-(methylamino)-N-[3-[(3-methylcyclohexyl)amino]propyl]-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C26H32N4O3.C2H4O2/c1-15-7-5-8-16(13-15)29-11-6-12-30-26(33)19-14-20(28-2)21-22(23(19)27)25(32)18-10-4-3-9-17(18)24(21)31;1-2(3)4/h3-4,9-10,14-16,28-29H,5-8,11-13,27H2,1-2H3,(H,30,33);1H3,(H,3,4) |
Clé InChI |
DFWVDISUWCCPIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)NCCCNC(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)NC.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)

![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)
